

# Spectroscopic data (NMR, IR, Mass Spec) for 1-Methylindole-3-carboxylic acid.

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## Compound of Interest

Compound Name: 1-Methylindole-3-carboxylic acid

Cat. No.: B1347649

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## Spectroscopic Profile of 1-Methylindole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1-Methylindole-3-carboxylic acid** (CAS No: 32387-21-6), a vital building block in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

## Spectroscopic Data Summary

The empirical formula for **1-Methylindole-3-carboxylic acid** is  $C_{10}H_9NO_2$ , with a molecular weight of 175.18 g/mol. The subsequent tables summarize the essential spectroscopic data for this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1H$ NMR (Proton NMR) Data

While specific experimental  $^1H$  NMR data for **1-Methylindole-3-carboxylic acid** was not found in the available resources, data for the closely related compound, methyl 1H-indole-3-carboxylate in DMSO- $d_6$ , provides valuable insight into the expected chemical shifts for the

indole ring protons. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a downfield chemical shift, typically around 12 ppm.[\[1\]](#)[\[2\]](#)

Proton Assignment	Expected Chemical Shift (ppm)	Multiplicity
H-2	~8.13	Singlet
H-4	~8.06	Doublet
H-7	~7.53	Doublet
H-5, H-6	~7.22	Multiplet
N-CH <sub>3</sub>	~3.84	Singlet
COOH	~12.0 (Broad)	Singlet

Note: The expected chemical shifts for the indole ring protons are based on the data for methyl 1H-indole-3-carboxylate in DMSO-d<sub>6</sub>. The actual values for **1-Methylindole-3-carboxylic acid** may vary slightly.

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Similar to the proton NMR data, specific experimental <sup>13</sup>C NMR data for **1-Methylindole-3-carboxylic acid** is not readily available. The table below provides expected chemical shifts based on data from methyl 1H-indole-3-carboxylate and general knowledge of carboxylic acid spectra. The carboxyl carbon typically resonates in the range of 165-185 ppm.[\[1\]](#)[\[2\]](#)

Carbon Assignment	Expected Chemical Shift (ppm)
C=O	~165-170
C-7a	~136
C-3a	~126
C-2	~130-135
C-4	~122
C-7	~121
C-5	~120
C-6	~111
C-3	~107
N-CH <sub>3</sub>	~33

Note: The expected chemical shifts for the indole ring carbons are based on the data for methyl 1H-indole-3-carboxylate. The actual values for **1-Methylindole-3-carboxylic acid** may vary.

## Infrared (IR) Spectroscopy

An FTIR spectrum of **1-Methylindole-3-carboxylic acid** has been recorded using a Bruker Tensor 27 FT-IR instrument with the KBr pellet technique.[3] The characteristic absorption bands for the functional groups present in the molecule are as follows:

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Intensity
O-H (Carboxylic Acid)	2500-3300	Strong, Broad
C=O (Carboxylic Acid)	1680-1710	Strong
C-H (Aromatic)	3000-3100	Medium
C=C (Aromatic)	1450-1600	Medium
C-N	1180-1360	Medium

## Mass Spectrometry (MS)

The mass spectrum of **1-Methylindole-3-carboxylic acid** is expected to show a molecular ion peak ( $M^+$ ) at  $m/z$  175. The fragmentation pattern of aromatic carboxylic acids typically involves the loss of the hydroxyl group ( $-OH$ ,  $M-17$ ) and the carboxyl group ( $-COOH$ ,  $M-45$ ).<sup>[4]</sup>

$m/z$	Assignment
175	$[M]^+$
158	$[M-OH]^+$
130	$[M-COOH]^+$

## Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

### NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-25 mg of **1-Methylindole-3-carboxylic acid** for  $^1H$  NMR (50-100 mg for  $^{13}C$  NMR).
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required by the instrument.
- Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumentation and Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).
- Nuclei:  $^1H$  and  $^{13}C$ .

- Temperature: Standard probe temperature (e.g., 298 K).
- $^1\text{H}$  NMR Parameters:
  - Pulse sequence: Standard single-pulse experiment.
  - Number of scans: 16-64 (depending on sample concentration).
  - Relaxation delay: 1-2 seconds.
- $^{13}\text{C}$  NMR Parameters:
  - Pulse sequence: Proton-decoupled single-pulse experiment.
  - Number of scans: 1024 or more (due to the low natural abundance of  $^{13}\text{C}$ ).
  - Relaxation delay: 2-5 seconds.

## Infrared (IR) Spectroscopy

### Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount (1-2 mg) of **1-Methylindole-3-carboxylic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press.
- Apply pressure to form a thin, transparent or translucent pellet.

### Instrumentation and Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27).<sup>[3]</sup>
- Mode: Transmission.
- Spectral Range: Typically  $4000\text{-}400\text{ cm}^{-1}$ .
- Resolution:  $4\text{ cm}^{-1}$ .

- Procedure:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder.
  - Record the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry

### Sample Preparation:

- Dissolve a small amount of **1-Methylindole-3-carboxylic acid** in a suitable volatile solvent (e.g., methanol or acetonitrile).
- The concentration should be in the range of 1-10 µg/mL.

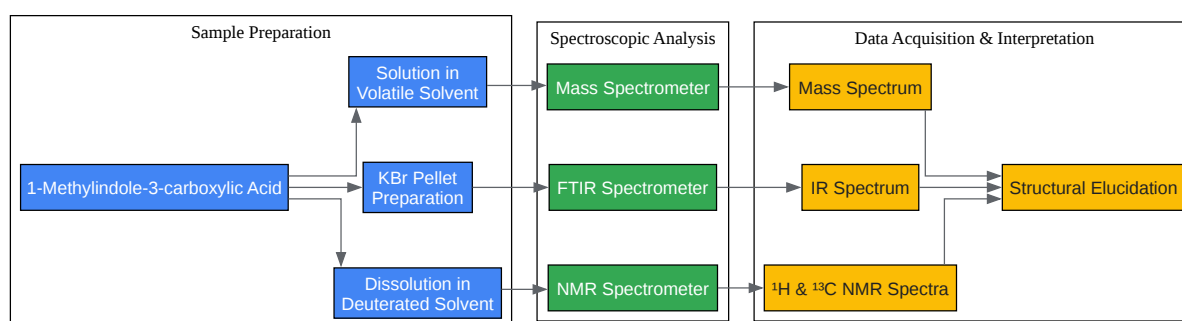
### Instrumentation and Data Acquisition (Electron Ionization - EI):

- Instrument: A mass spectrometer with an electron ionization source (e.g., a GC-MS system).
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: Typically 70 eV.
- Inlet System: Direct insertion probe or gas chromatograph.
- Analyzer: Quadrupole or Time-of-Flight (TOF).
- Procedure:
  - Introduce the sample into the ion source.
  - The sample is vaporized and then bombarded with electrons, causing ionization and fragmentation.

- The resulting ions are separated by their mass-to-charge ratio ( $m/z$ ) in the mass analyzer and detected.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Methylindole-3-carboxylic acid**.



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